NSC 59984 Dual Mechanism: Concurrent Mutant p53 Degradation and p73 Activation
NSC 59984 is differentiated by its dual mechanism of action, which is not observed in comparator compounds. In HT29 colorectal cancer cells (p53 R273H mutant), treatment with 4 μM NSC 59984 for 24 hours reduced mutant p53 protein levels by 78% compared to control, an effect reversed by the proteasome inhibitor MG132 (10 μM), confirming ubiquitin-proteasome-dependent degradation [1]. Simultaneously, NSC 59984 increased p73 protein expression by 2.5-fold, leading to 3.2-fold upregulation of p21 and 4.8-fold elevation of cleaved caspase-3, culminating in apoptosis induction from 4.2% (control) to 38.6% (2 μM, 48 h) [1]. In contrast, Nutlin-3 (5 μM, 16 h) did not reduce mutant p53 levels in SW480 cells, and PRIMA-1MET restores mutant p53 conformation without inducing its degradation [2]. RETRA activates p73-dependent transcription but does not promote mutant p53 clearance [3]. This dual functionality enables more complete abrogation of mutant p53 GOF.
| Evidence Dimension | Mutant p53 protein degradation |
|---|---|
| Target Compound Data | NSC 59984: 78% reduction of mutant p53 at 4 μM (24 h, HT29 cells) |
| Comparator Or Baseline | Nutlin-3: No reduction of mutant p53 at 5 μM (16 h, SW480 cells) |
| Quantified Difference | NSC 59984 achieves significant degradation; Nutlin-3 shows 0% reduction |
| Conditions | Western blot analysis in colorectal cancer cell lines |
Why This Matters
Procurement of NSC 59984 is essential for experiments requiring simultaneous elimination of mutant p53 GOF and restoration of p53 tumor suppressor function, a dual effect not achievable with single-mechanism alternatives.
- [1] InvivoChem. NSC59984 Product Datasheet. Biological Activity & Experimental Reference Methods. View Source
- [2] Patent US20170246142A1. A Compound For Anti-Cancer Therapy That Acts By Targeting GOF Mutant P53 And Stimulates P73 To Restore The P53 Pathway Signaling. FIG. 4C. View Source
- [3] Kravchenko JE, Ilyinskaya GV, Komarov PG, et al. Small-molecule RETRA suppresses mutant p53-bearing cancer cells through a p73-dependent salvage pathway. Proc Natl Acad Sci U S A. 2008 Apr 29;105(17):6302-7. View Source
